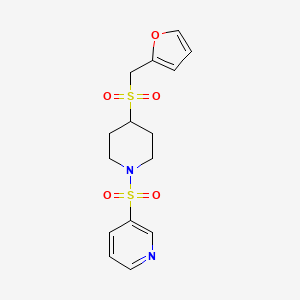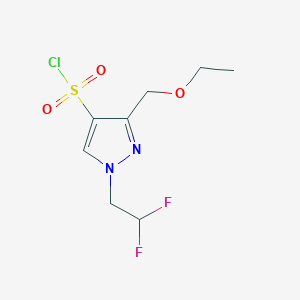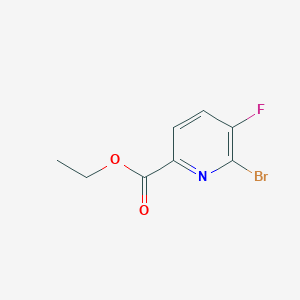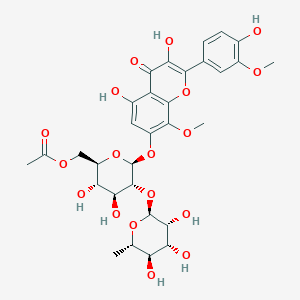![molecular formula C14H13NO3S2 B2737865 3-[(5E)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid CAS No. 380593-18-0](/img/structure/B2737865.png)
3-[(5E)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-[(5E)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid” is a complex organic molecule. It contains a thiazolidine ring, which is a heterocyclic compound with sulfur and nitrogen . The methylidene group attached to this ring consists of two hydrogen atoms bound to a carbon atom, which is connected to the remainder of the molecule by a double bond .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of the thiazolidine ring and multiple functional groups. The presence of the double bond in the methylidene group could introduce elements of geometric isomerism (cis/trans or E/Z isomerism), and the sulfur atom in the thiazolidine ring could potentially act as a stereocenter, introducing optical isomerism .Chemical Reactions Analysis
The reactivity of this compound would be expected to be influenced by the functional groups present. The carboxylic acid group is acidic and can undergo reactions typical of carboxylic acids, such as esterification and amide formation. The thiazolidine ring might be susceptible to ring-opening reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylic acid group could impart some degree of water solubility, while the rest of the molecule is relatively nonpolar, which could make it soluble in organic solvents .Scientific Research Applications
Catalytic Applications
Sulfuric acid derivatives, including compounds structurally related to the specified chemical, are used as recyclable catalysts. For instance, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester was employed in the condensation reaction between aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone, demonstrating effective catalysis without loss of activity over multiple runs (Tayebi et al., 2011).
Synthesis of Novel Compounds
Thiazolidinones, which include compounds similar to the chemical , have been synthesized for various applications. One study focused on synthesizing novel compounds from 10-undecenoic acid hydrazide, exploring their structural assignments, stereochemistry, and biological activities (Rahman et al., 2005).
Antimicrobial Applications
Thiazolidinone derivatives, closely related to the specified chemical, have been synthesized and evaluated as antimicrobial agents. Compounds such as 2-Cyano-N-(9,10-dioxo-9,10-dihydro-anthracen-2-yl)-acetamide were used to create derivatives with promising antimicrobial activities (Gouda et al., 2010).
Corrosion Inhibition
Thiazolidinone-based compounds have been studied for their corrosion inhibition properties. A study investigated 1,3,4-oxadiazole derivatives as corrosion inhibitors for mild steel in sulfuric acid, revealing the formation of protective layers and mixed-type inhibition behavior (Ammal et al., 2018).
Antitumor Activity
Certain thiazolidinone derivatives, structurally related to the compound , have been synthesized and screened for antitumor activity. For instance, a study developed a preparative procedure for synthesizing butanoic acids and their derivatives, showing moderate antitumor activity against malignant tumor cells (Horishny & Matiychuk, 2020).
QSAR Studies
Quantitative structure-activity relationship (QSAR) studies have been conducted on thiazolidinone derivatives. One such study involved preparing propionitriles and analyzing their antitumor properties against colon and breast cancer cell lines, combining 3D-pharmacophore modeling and QSAR analysis (Hanna & George, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[(5E)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S2/c1-9-3-2-4-10(7-9)8-11-13(18)15(14(19)20-11)6-5-12(16)17/h2-4,7-8H,5-6H2,1H3,(H,16,17)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLXQAAVDVTFPN-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3-Methoxy-2-methylindazol-6-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2737793.png)
![1,3,9-Trimethyl-8-[(2-methylphenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B2737794.png)
![1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazole](/img/structure/B2737795.png)

![Sodium 5-[3-(morpholin-4-yl)pyrrolidin-1-yl]thiophene-2-carboxylate](/img/structure/B2737797.png)
![1-(2-((4-Methoxybenzo[d]thiazol-2-yl)amino)-4-methylthiazol-5-yl)ethanone](/img/structure/B2737798.png)
![(Z)-methyl 2-(6-methyl-2-((4-(N-methyl-N-phenylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2737799.png)



